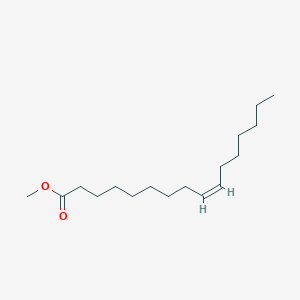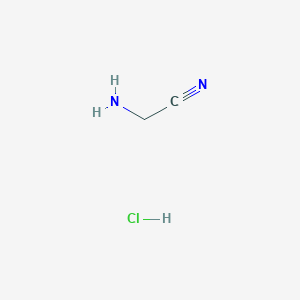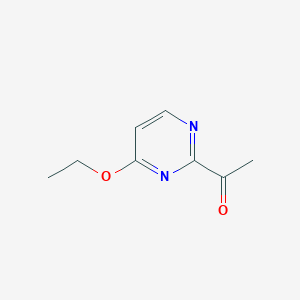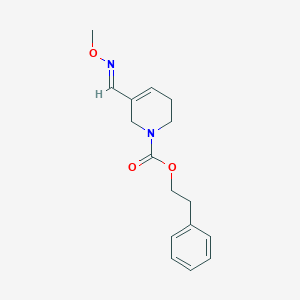
3-Prenyl-beta-hydroxytyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Prenyl-beta-hydroxytyrosine is a natural compound that is found in olives and olive oil. It is a derivative of hydroxytyrosol, which is a well-known antioxidant. 3-Prenyl-beta-hydroxytyrosine has been the focus of many scientific studies due to its potential health benefits.
Mécanisme D'action
The mechanism of action of 3-Prenyl-beta-hydroxytyrosine is not fully understood. However, it is believed that its antioxidant properties play a major role in its health benefits. It is thought to scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-Prenyl-beta-hydroxytyrosine can have a range of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose metabolism, and enhance immune function. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 3-Prenyl-beta-hydroxytyrosine in lab experiments is that it is a natural compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 3-Prenyl-beta-hydroxytyrosine. One area of interest is its potential as a therapeutic agent for various chronic diseases. Another area of interest is its potential as a food additive or dietary supplement. Further research is needed to fully understand its health benefits and potential applications.
Méthodes De Synthèse
3-Prenyl-beta-hydroxytyrosine can be synthesized from hydroxytyrosol through a prenylation reaction. The reaction involves the addition of a prenyl group to the hydroxyl group of hydroxytyrosol, resulting in the formation of 3-Prenyl-beta-hydroxytyrosine.
Applications De Recherche Scientifique
3-Prenyl-beta-hydroxytyrosine has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. Studies have shown that it can help protect against oxidative stress, which is a major contributor to many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
Numéro CAS |
151928-40-4 |
|---|---|
Nom du produit |
3-Prenyl-beta-hydroxytyrosine |
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-8(2)3-4-9-7-10(5-6-11(9)16)13(17)12(15)14(18)19/h3,5-7,12-13,16-17H,4,15H2,1-2H3,(H,18,19)/t12-,13?/m0/s1 |
Clé InChI |
KTMOYLSEGZRFNV-UEWDXFNNSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1)C([C@@H](C(=O)O)N)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |
Synonymes |
3-prenyl-beta-hydroxytyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)





![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
